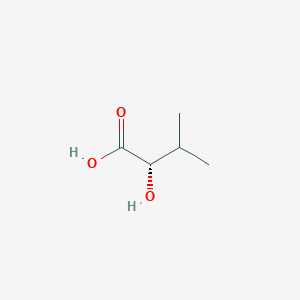

(S)-2-Hydroxy-3-methylbutanoic acid

Übersicht

Beschreibung

(S)-(+)-2-hydroxy-3-Methylbutyric Acid: L-α-Hydroxyisovaleric acid , is an organic compound with the chemical formula C5H10O3. It belongs to the class of α-hydroxy acids and is a chiral molecule. The “S” designation indicates that it is the S-enantiomer of 2-hydroxy-3-methylbutyric acid .

Vorbereitungsmethoden

Synthesewege:: Die Synthese von (S)-(+)-2-Hydroxy-3-Methylbuttersäure beinhaltet verschiedene Verfahren. Ein gängiger Ansatz ist die Trennung des racemischen Gemischs unter Verwendung chiraler Trennmittel oder enzymatischer Prozesse. So kann beispielsweise die enzymatische Hydrolyse des Racemats das gewünschte Enantiomer liefern.

Industrielle Produktion:: Industrielle Produktionsverfahren für diese Verbindung sind nicht allgemein dokumentiert. Ihre Verwendung als chiraler Baustein in der Peptidsynthese hat das Interesse an ihrer Herstellung geweckt.

Analyse Chemischer Reaktionen

Reaktivität::

(S)-(+)-2-Hydroxy-3-Methylbuttersäure: kann an verschiedenen chemischen Reaktionen teilnehmen:

Oxidation: Sie kann Oxidationsreaktionen eingehen und zur Bildung der entsprechenden Carbonsäuren führen.

Reduktion: Die Reduktion der Carbonylgruppe kann das entsprechende Alkohol liefern.

Substitution: Sie kann mit Nukleophilen wie Aminen oder Alkoholen reagieren, um Ester oder Amide zu bilden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO) oder Chromsäure (HCrO) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH) oder Natriumborhydrid (NaBH) werden eingesetzt.

Substitution: Säurechloride oder Säureanhydride reagieren mit (S)-(+)-2-Hydroxy-3-Methylbuttersäure unter Bildung von Estern oder Amiden.

Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel:

- Oxidation: Die entsprechende Carbonsäure.

- Reduktion: Der entsprechende Alkohol.

Wissenschaftliche Forschungsanwendungen

(S)-(+)-2-Hydroxy-3-Methylbuttersäure: findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Peptidsynthese: Als chiraler Baustein ist sie unerlässlich für die Herstellung von Peptiden mit spezifischer Stereochemie.

Arzneimittelentwicklung: Forscher untersuchen ihr Potenzial als Vorstufe in der Arzneimittelsynthese.

Stoffwechselstudien: Sie ist ein menschlicher Metabolit, was sie für metabolische Untersuchungen relevant macht.

5. Wirkmechanismus

Der genaue Mechanismus, durch den (S)-(+)-2-Hydroxy-3-Methylbuttersäure ihre Wirkungen ausübt, ist Gegenstand aktueller Forschung. Sie kann mit spezifischen molekularen Zielstrukturen oder Signalwegen interagieren und so zelluläre Prozesse beeinflussen.

Wirkmechanismus

The exact mechanism by which (S)-(+)-2-hydroxy-3-Methylbutyric Acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

(S)-(+)-2-Hydroxy-3-Methylbuttersäure: kann mit anderen α-Hydroxysäuren wie Milchsäure und Mandelsäure verglichen werden. Ihre Einzigartigkeit liegt in ihrer spezifischen Stereochemie und Anwendungen.

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-55-5 | |

| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisovaleric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

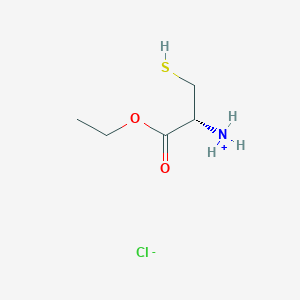

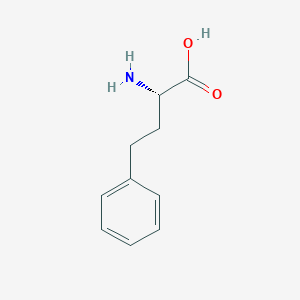

Feasible Synthetic Routes

Q1: What is the significance of (2S)-2-hydroxy-3-methylbutanoic acid in wine aging?

A: Research indicates that (2S)-2-hydroxy-3-methylbutanoic acid is involved in the esterification processes that occur during red wine aging. [] A study analyzing 31 Bordeaux red wines of varying ages found a positive correlation between the age of the wine and the concentration of ethyl (2S)-2-hydroxy-3-methylbutanoate, the ethyl ester of (2S)-2-hydroxy-3-methylbutanoic acid. [] This suggests that (2S)-2-hydroxy-3-methylbutanoic acid gradually esterifies during the aging process, potentially contributing to the evolving flavor profile of the wine.

Q2: How is (2S)-2-hydroxy-3-methylbutanoic acid utilized in the synthesis of natural products?

A: (2S)-2-hydroxy-3-methylbutanoic acid serves as a crucial building block in the synthesis of hapalosin, a naturally occurring macrolide. [] A stereoselective synthetic route utilizes (2S)-2-hydroxy-3-methylbutanoic acid alongside a β-hydroxy-γ-amino acid and another β-hydroxy acid to construct the hapalosin molecule. [] This highlights the importance of (2S)-2-hydroxy-3-methylbutanoic acid as a chiral starting material for synthesizing complex natural products with potential biological activities.

Q3: Is (2S)-2-hydroxy-3-methylbutanoic acid found in natural sources other than wine?

A: Yes, (2S)-2-hydroxy-3-methylbutanoic acid is a structural component of kutznerides, a group of cyclohexadepsipeptides produced by the actinomycete Kutzneria sp. 744. [] Interestingly, different kutzneride analogs exhibit variations in the stereochemistry of the incorporated hydroxy acid. [] For instance, kutznerides 5 and 7 incorporate (2S)-2-hydroxy-3-methylbutanoic acid, while other analogs contain (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. [] This highlights the diversity of natural product biosynthesis and the role of specific stereoisomers in biological activity.

Q4: Are there analytical techniques to quantify (2S)-2-hydroxy-3-methylbutanoic acid and its ester in complex mixtures?

A: A novel analytical method was developed to accurately quantify substituted acids, including (2S)-2-hydroxy-3-methylbutanoic acid, and their corresponding ethyl esters in wine. [] This method involves a preliminary extraction at basic pH to separate the acid from its ester, preventing potential transesterification during subsequent derivatization steps. [] The extracted compounds are then derivatized into methyl esters and analyzed using gas chromatography, enabling the quantification and differentiation of the acid and its ester in the complex wine matrix. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)